molecular formula C8H11ClN2O B8226448 2-(Azetidin-3-yloxy)pyridine hydrochloride

2-(Azetidin-3-yloxy)pyridine hydrochloride

Cat. No.: B8226448
M. Wt: 186.64 g/mol
InChI Key: GUERLMCLXXFYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a derivative of azetidine and pyridine, both of which are significant in organic chemistry due to their unique structural properties and reactivity. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 2-(Azetidin-3-yloxy)pyridine hydrochloride typically involves the reaction of azetidine with pyridine derivatives under specific conditions. One common method involves the use of anhydrous solvents and controlled temperatures to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2-(Azetidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Azetidin-3-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyridine hydrochloride involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)pyridine hydrochloride can be compared with other similar compounds such as:

    Azetidine: A four-membered nitrogen-containing ring that is more reactive due to ring strain.

    Pyridine: A six-membered nitrogen-containing aromatic ring that is less reactive but more stable.

    Aziridine: A three-membered nitrogen-containing ring that is highly reactive due to significant ring strain.

The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, providing a balance of reactivity and stability that is useful in various chemical and biological applications .

Biological Activity

2-(Azetidin-3-yloxy)pyridine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound features a pyridine ring substituted with an azetidine moiety, which may contribute to its interaction with various biological targets. The following sections will detail its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20-40 µM
Escherichia coli40-70 µM
Caulobacter crescentusNot specified

The MIC values suggest that while the compound has antibacterial properties, it may not be as potent as traditional antibiotics such as ceftriaxone, which has MIC values of 0.1 µM against E. coli and S. aureus .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, particularly enzymes and receptors. The azetidine ring and pyridine core can modulate the activity of these targets, leading to antimicrobial effects .

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound. It has shown promise in inhibiting viral replication in models of influenza A virus infection, with significant reductions in viral load observed in treated subjects .

Study on Antibacterial Activity

In a comparative study involving several derivatives of pyridine compounds, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that while it displayed antibacterial activity, further modifications to its structure could enhance its efficacy.

Pharmacokinetic Profile

Pharmacokinetic studies have revealed that this compound possesses favorable absorption characteristics with a bioavailability rate of approximately 31.8% following oral administration . Moreover, toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for therapeutic applications .

Comparative Analysis with Other Compounds

In a study comparing various compounds for their effects on nicotinic acetylcholine receptors (nAChRs), derivatives similar to this compound showed varying degrees of selectivity and potency. For instance, modifications that included different substituents on the pyridine ring significantly affected binding affinity and selectivity towards nAChR subtypes .

Properties

IUPAC Name

2-(azetidin-3-yloxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERLMCLXXFYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.